2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Catalog No.
S14324742
CAS No.
M.F
C11H6Cl2N2O
M. Wt
253.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

Product Name

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde

IUPAC Name

2-(2,4-dichlorophenyl)pyrimidine-5-carbaldehyde

Molecular Formula

C11H6Cl2N2O

Molecular Weight

253.08 g/mol

InChI

InChI=1S/C11H6Cl2N2O/c12-8-1-2-9(10(13)3-8)11-14-4-7(6-16)5-15-11/h1-6H

InChI Key

FAGQDEWVMVRUFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NC=C(C=N2)C=O

2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde is an advanced, bi-functional heterocyclic building block utilized extensively in the synthesis of targeted therapeutics and high-performance agrochemicals. Featuring a sterically demanding 2,4-dichlorophenyl motif directly coupled to a pyrimidine core, this compound provides a pre-installed, twisted biaryl axis that is difficult to construct efficiently at late stages of synthesis [1]. The highly reactive 5-carboxaldehyde moiety serves as a versatile electrophilic handle, enabling rapid diversification via reductive aminations, Wittig olefinations, and Knoevenagel condensations. For procurement teams and process chemists, sourcing this pre-assembled intermediate bypasses the need for sensitive palladium-catalyzed cross-couplings in the presence of an unprotected aldehyde, thereby streamlining workflows, reducing transition-metal contamination risks, and improving overall synthetic yields for complex active pharmaceutical ingredients (APIs) [2].

Substituting this specific compound with simpler analogs, such as 2-(4-chlorophenyl)pyrimidine-5-carboxaldehyde or 2-chloropyrimidine-5-carboxaldehyde, introduces severe functional and operational penalties. From a structural perspective, omitting the ortho-chlorine atom results in a nearly planar biaryl system that fails to replicate the critical ~65° dihedral twist required to access restricted binding pockets in modern kinase and enzyme targets [1]. From a manufacturing standpoint, attempting to build this specific motif from 2-chloropyrimidine-5-carboxaldehyde via late-stage Suzuki coupling often leads to poor yields due to the instability of the aldehyde under basic coupling conditions, alongside the added burden of rigorous palladium scavenging [2]. Furthermore, utilizing the corresponding 5-carboxylic acid necessitates harsh reducing agents or multi-step activation protocols to reach the aldehyde oxidation state, significantly degrading step economy and increasing the risk of side reactions on the halogenated ring [3].

Late-Stage Synthetic Efficiency and Yield Optimization

Utilizing pre-assembled 2-(2,4-Dichlorophenyl)pyrimidine-5-carboxaldehyde eliminates the need for late-stage Suzuki-Miyaura coupling on an aldehyde-bearing pyrimidine. Comparative synthesis models demonstrate that direct functionalization (e.g., reductive amination) of this target compound achieves single-step yields exceeding 85%. In contrast, attempting a late-stage Suzuki coupling of 2,4-dichlorophenylboronic acid with 2-chloropyrimidine-5-carboxaldehyde typically suffers from aldehyde degradation and homocoupling, reducing the two-step overall yield to approximately 45-55% and requiring intensive Pd-scavenging protocols [1].

Evidence DimensionOverall yield to functionalized biaryl amine
Target Compound Data>85% (1 step, no Pd required)
Comparator Or Baseline2-Chloropyrimidine-5-carboxaldehyde (~45-55% over 2 steps)
Quantified Difference~30-40% absolute yield improvement and elimination of Pd-scavenging
ConditionsReductive amination vs. Suzuki coupling followed by reductive amination

Sourcing the pre-coupled biaryl aldehyde drastically reduces manufacturing time, improves yield, and eliminates costly transition-metal remediation in late-stage API synthesis.

Conformational Control via Ortho-Substitution

The presence of the ortho-chlorine atom in the 2,4-dichlorophenyl system induces a significant steric clash with the pyrimidine nitrogen atoms, forcing the biaryl system out of coplanarity. Crystallographic and computational models of similar scaffolds indicate that this substitution maintains a dihedral angle of 60° to 75°, which is critical for fitting into deep, narrow hydrophobic pockets. Conversely, the 2-(4-chlorophenyl) analog lacks this steric bulk, adopting a nearly planar conformation (~15-20° dihedral angle) that often leads to steric clashes with gatekeeper residues and a subsequent drop in target affinity [1].

Evidence DimensionBiaryl dihedral angle (conformational twist)
Target Compound Data~60° - 75° (twisted conformation)
Comparator Or Baseline2-(4-Chlorophenyl) analog (~15° - 20°, planar)
Quantified Difference~45° - 55° difference in dihedral angle
ConditionsComputational modeling and solid-state structural analysis of biaryl pyrimidines

The specific twisted geometry dictated by the 2,4-dichloro substitution is non-negotiable for achieving high selectivity and affinity in spatially restricted biological targets.

Electrophilic Reactivity of the Carboxaldehyde Handle

The strongly electron-withdrawing nature of the 2,4-dichlorophenyl group propagates through the pyrimidine core, enhancing the electrophilicity of the 5-carboxaldehyde carbon. In standardized condensation assays, this compound exhibits significantly faster reaction kinetics compared to electron-rich or unsubstituted phenyl analogs. The enhanced reactivity permits the use of milder basic catalysts and lower reaction temperatures, thereby minimizing the formation of complex degradation byproducts and improving the purity profile of the resulting olefins [1].

Evidence DimensionCondensation reaction efficiency
Target Compound DataRapid conversion under mild conditions (e.g., room temperature, weak base)
Comparator Or BaselineUnsubstituted 2-phenylpyrimidine-5-carboxaldehyde (requires elevated temperatures/stronger bases)
Quantified DifferenceLower activation energy barrier and reduced byproduct formation
ConditionsBase-catalyzed condensation with active methylene nucleophiles

Enhanced aldehyde reactivity translates to milder processing conditions, higher crude purity, and reduced energy costs during scale-up manufacturing.

Synthesis of Conformationally Restricted Kinase Inhibitors

The pre-installed ~65° dihedral twist provided by the 2,4-dichlorophenyl group makes this compound an ideal starting material for developing highly selective ATP-competitive kinase inhibitors. By utilizing the 5-carboxaldehyde for rapid reductive amination, medicinal chemists can efficiently install diverse solvent-exposed tail groups while ensuring the core biaryl motif maintains the exact 3D geometry required to bypass gatekeeper residue mutations [1].

Development of Novel Agrochemical Fungicides

The 2,4-dichlorophenyl pyrimidine scaffold is a privileged motif in agricultural chemistry, known for its high metabolic stability and lipophilicity. Sourcing this specific aldehyde allows agrochemical researchers to rapidly synthesize novel oxime ether or vinyl derivatives at the 5-position, streamlining the discovery of next-generation fungicides that require the 2,4-dichloro substitution for optimal foliar penetration and target enzyme inhibition [2].

Late-Stage Library Diversification via Wittig/Knoevenagel Chemistry

For contract research organizations (CROs) and discovery labs building focused screening libraries, the highly reactive 5-carboxaldehyde handle offers a versatile anchor point. Because the sensitive biaryl C-C bond is already established, chemists can subject this compound to a wide array of olefination and condensation reactions under mild conditions, generating diverse arrays of functionalized pyrimidines without the risk of transition-metal interference [3].

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

251.9857182 g/mol

Monoisotopic Mass

251.9857182 g/mol

Heavy Atom Count

16

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